molecular formula C19H13N5O3 B3466210 4-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B3466210
M. Wt: 359.3 g/mol
InChI Key: XQJWOUAKQYDDSV-UHFFFAOYSA-N
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Description

Benzotriazole derivatives have been extensively explored for the synthesis of various biologically and pharmaceutically important molecules . They have shown outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzotriazole has been described as a “tame halogen” and has been used to synthesize various heterocyclic compounds . It has also been used to create libraries of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . This makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .


Chemical Reactions Analysis

Benzotriazoles are useful synthons for the Graebe–Ullmann reaction . This reaction is a method for the synthesis of biaryls through the diazotization of an aromatic primary amine and the subsequent displacement of the diazonium salt by a copper(I) phenoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzotriazole derivatives, their properties can vary widely. For example, some benzotriazole derivatives are used as UV absorbers or stabilizers in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .

Mechanism of Action

The combined presence of a large conjugated system and hydrogen bond acceptors makes benzotriazole derivatives capable of interacting with enzymes and receptors in biological systems . This endows benzotriazole derivatives with a broad spectrum of biological properties .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Some benzotriazole derivatives have been found to exhibit antimicrobial properties , which suggests that they could potentially be harmful if improperly handled. Always follow standard safety procedures when handling chemical compounds.

Future Directions

Benzotriazole derivatives have shown a wide range of biological activities and have found applications in various fields, including medicinal chemistry and material sciences . Future research could focus on exploring the potential of novel benzotriazole derivatives, such as “4-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide”, in these areas.

properties

IUPAC Name

4-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c25-19(13-6-9-16(10-7-13)24(26)27)20-14-8-11-17-18(12-14)22-23(21-17)15-4-2-1-3-5-15/h1-12H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWOUAKQYDDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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